molecular formula C17H13NO3 B13024143 (E)-1-Methoxy-3-(2-nitro-4-phenylbut-1-en-3-yn-1-yl)benzene

(E)-1-Methoxy-3-(2-nitro-4-phenylbut-1-en-3-yn-1-yl)benzene

Cat. No.: B13024143
M. Wt: 279.29 g/mol
InChI Key: ZIRKKUVHDLISEX-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-Methoxy-3-(2-nitro-4-phenylbut-1-en-3-yn-1-yl)benzene is an organic compound characterized by its unique structure, which includes a methoxy group, a nitro group, and a phenyl group attached to a butenynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Methoxy-3-(2-nitro-4-phenylbut-1-en-3-yn-1-yl)benzene typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Butenynyl Chain: This step involves the coupling of a phenylacetylene derivative with a nitroalkene under basic conditions.

    Final Coupling: The final step involves the coupling of the methoxylated intermediate with a benzene derivative under catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Methoxy-3-(2-nitro-4-phenylbut-1-en-3-yn-1-yl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, lithium aluminum hydride, and sodium borohydride.

    Substitution: Common nucleophiles include halides, thiols, and amines.

Major Products

    Oxidation Products: Nitroso derivatives, nitro derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

(E)-1-Methoxy-3-(2-nitro-4-phenylbut-1-en-3-yn-1-yl)benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of (E)-1-Methoxy-3-(2-nitro-4-phenylbut-1-en-3-yn-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group and phenyl group contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-Methoxy-3-(2-nitro-4-phenylbut-1-en-3-yn-1-yl)benzene: Unique due to its specific substitution pattern and the presence of both nitro and methoxy groups.

    This compound Derivatives: Compounds with similar structures but different substituents on the benzene ring or butenynyl chain.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

1-methoxy-3-[(E)-2-nitro-4-phenylbut-1-en-3-ynyl]benzene

InChI

InChI=1S/C17H13NO3/c1-21-17-9-5-8-15(13-17)12-16(18(19)20)11-10-14-6-3-2-4-7-14/h2-9,12-13H,1H3/b16-12+

InChI Key

ZIRKKUVHDLISEX-FOWTUZBSSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C(\C#CC2=CC=CC=C2)/[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC(=C1)C=C(C#CC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.